![molecular formula C10H10N2O2S B4757709 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4757709.png)
5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
説明
5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide, also known as CX-5461, is a small molecule drug that has been developed as a potential treatment for cancer. It was first identified in 2005 and has since undergone extensive scientific research to evaluate its efficacy and safety.
作用機序
5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide selectively inhibits RNA polymerase I by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to the disruption of ribosome biogenesis and the accumulation of abnormal ribosomal RNA, which triggers the activation of the p53 pathway and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has the potential to sensitize cancer cells to other anti-cancer agents, such as radiation therapy and chemotherapy. Additionally, 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been shown to have minimal toxicity to normal cells, which suggests that it may have a favorable safety profile.
実験室実験の利点と制限
One advantage of 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is complex and requires further investigation to fully understand its effects. Additionally, the synthesis of 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is complex and may limit its availability for research purposes.
将来の方向性
There are several potential future directions for the research and development of 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide. One area of focus is the optimization of its synthesis method to improve its availability and reduce its cost. Additionally, further studies are needed to evaluate its efficacy and safety in preclinical and clinical trials. Finally, the combination of 5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide with other anti-cancer agents may enhance its therapeutic potential and improve patient outcomes.
科学的研究の応用
5-methyl-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately results in the death of cancer cells.
特性
IUPAC Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-9(12-14-6)11-10(13)8-4-3-7(2)15-8/h3-5H,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFPBDNXBCBJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。